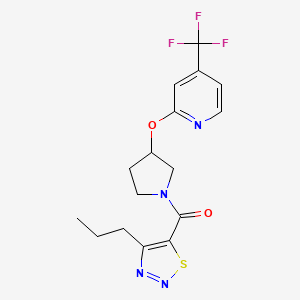

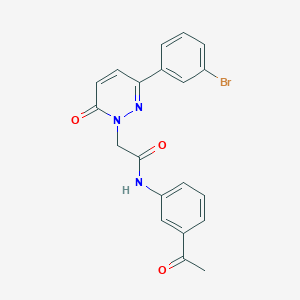

![molecular formula C20H16FN3 B2889963 2-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline CAS No. 860785-23-5](/img/structure/B2889963.png)

2-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline is a chemical compound . It is a complex molecule that contains a quinoline ring fused with an imidazole ring, which is further substituted with a 4-fluorobenzyl group and a methyl group .

Synthesis Analysis

The synthesis of quinoline derivatives, such as this compound, can be achieved through various established protocols. These include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . The specific synthesis route for this compound is not mentioned in the search results.Molecular Structure Analysis

The molecular structure of this compound is complex, with a quinoline ring fused with an imidazole ring. This structure is further substituted with a 4-fluorobenzyl group and a methyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the search results .Wissenschaftliche Forschungsanwendungen

Fluorescence and Biochemical Applications

Quinoline derivatives, including compounds similar to 2-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline, have been recognized for their efficient fluorescence properties. These compounds are widely utilized in biochemistry and medicine to study various biological systems. Their potential as antioxidants and radioprotectors has also been noted, making them subjects of ongoing research for new, more sensitive, and selective compounds I. Aleksanyan & L. Hambardzumyan, 2013.

Catalytic and Electrochemical Behavior

A study on rhenium (I) complexes with ligands similar to this compound demonstrated their distinct electrochemical behavior compared to their parent compounds. These complexes were characterized using various spectroscopic methods and showed modest catalytic activity for CO2 reduction when combined with Lewis acids Samuel S. Hanson & J. Warren, 2018.

Antitubercular Activity

The synthesis of hexahydro-2H-pyrano[3,2-c]quinoline analogues, incorporating elements similar to the compound , demonstrated significant antitubercular activity. These analogues were evaluated against Mycobacterium tuberculosis, highlighting their potential as therapeutic agents S. Kantevari, Thirumal Yempala, Govardhan Surineni, B. Sridhar, P. Yogeeswari, & D. Sriram, 2011.

Catalysis in C-N Bond Formation

Research involving ruthenium(II) complexes with ligands similar to this compound found these complexes to be highly efficient for C-N bond formation via hydrogen-borrowing methodology. This opens up possibilities for the synthesis of various organic compounds, including substituted quinolines, under solvent-free conditions S. N. R. Donthireddy, Praseetha Mathoor Illam, & A. Rit, 2020.

Benzodiazepine Receptor Binding

A study focused on a series of compounds structurally related to this compound demonstrated their ability to bind with high affinity to the GABAA/benzodiazepine receptor. These compounds exhibited a range of intrinsic efficacies, suggesting their potential in modulating GABAA receptor activity R. Tenbrink, W. Im, V. Sethy, A. H. Tang, & D. Carter, 1994.

Zukünftige Richtungen

While the future directions for this specific compound are not outlined in the search results, it’s worth noting that the development of new drugs using heterocyclic compounds like imidazole and quinoline is an important area of research in medicinal chemistry . This suggests that 2-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline could potentially be explored for its therapeutic potential in future studies.

Wirkmechanismus

Target of Action

The primary targets of the compound “2-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline” are currently unknown. The compound is structurally similar to indole derivatives, which are known to bind with high affinity to multiple receptors . .

Mode of Action

The mode of action of this compound is not fully understood. It is likely that the compound interacts with its targets in a manner similar to other indole derivatives. These compounds typically exert their effects by binding to receptors, thereby modulating their activity . The presence of the fluorobenzyl group may enhance the compound’s binding affinity, but this hypothesis requires further investigation.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of indole derivatives, it is possible that this compound may have a wide range of effects

Eigenschaften

IUPAC Name |

2-[1-[(4-fluorophenyl)methyl]-2-methylimidazol-4-yl]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3/c1-14-22-20(13-24(14)12-15-6-9-17(21)10-7-15)19-11-8-16-4-2-3-5-18(16)23-19/h2-11,13H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKOIUFUZPJDVFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1CC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

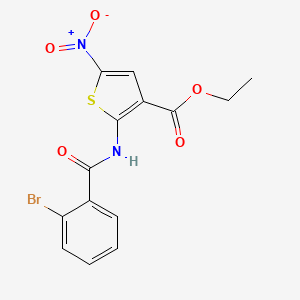

![Methyl 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-3-(dimethylamino)acrylate](/img/structure/B2889881.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2889886.png)

![2-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2889890.png)

![4-[4-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)piperazin-1-yl]benzoic acid](/img/structure/B2889893.png)

![Ethyl 7-ethoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2889894.png)

![1-(5-Thia-8-azaspiro[3.6]decan-8-yl)prop-2-en-1-one](/img/structure/B2889895.png)

![2-Chloro-N-[2-(3-chloro-N-methylanilino)ethyl]-N-methylacetamide](/img/structure/B2889902.png)